molecular formula C19H18ClN3O3S B2676391 N-(6-chlorobenzo[d]thiazol-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide CAS No. 2034616-91-4

N-(6-chlorobenzo[d]thiazol-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

Cat. No. B2676391
CAS RN: 2034616-91-4
M. Wt: 403.88
InChI Key: FNDRXECHPRGADD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-chlorobenzo[d]thiazol-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a useful research compound. Its molecular formula is C19H18ClN3O3S and its molecular weight is 403.88. The purity is usually 95%.
BenchChem offers high-quality N-(6-chlorobenzo[d]thiazol-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-chlorobenzo[d]thiazol-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antineoplastic Activities

  • Nicotinamide derivatives, including compounds similar to N-(6-chlorobenzo[d]thiazol-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, have been studied for their antineoplastic activities. Research has shown moderate activity against leukemia in preliminary screenings, indicating potential for further exploration in cancer treatment (Ross, 1967).

Antifungal Efficacy

  • A study on novel 5-(nicotinamido)-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives, which are structurally related to the compound , demonstrated significant antifungal activity against various fruit and crop disease fungi. This suggests the potential use of such compounds in agricultural applications (Liu et al., 2020).

Herbicidal Activity

  • N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, have shown promising herbicidal activity against certain weeds. This indicates the potential application of similar compounds in weed management (Yu et al., 2021).

Structural Analysis and Interaction Studies

  • Structural and energetic analyses of molecular assemblies involving nicotinamide and its derivatives have been conducted. These studies are crucial for understanding the interaction patterns and energetic features of these compounds, which can be applied in pharmaceuticals and materials science (Jarzembska et al., 2017).

Antimicrobial Properties

  • Some derivatives of N-(6-chlorobenzo[d]thiazol-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide have been found to possess antimicrobial properties, which could be useful in developing new antimicrobial agents (B'Bhatt & Sharma, 2017).

Antiviral Activity

  • Research on related compounds, such as 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, shows antiviral activity against tobacco mosaic virus, indicating a potential application in antiviral therapies (Chen et al., 2010).

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S/c20-14-2-3-15-16(9-14)27-19(22-15)23-18(24)13-1-4-17(21-10-13)26-11-12-5-7-25-8-6-12/h1-4,9-10,12H,5-8,11H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDRXECHPRGADD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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